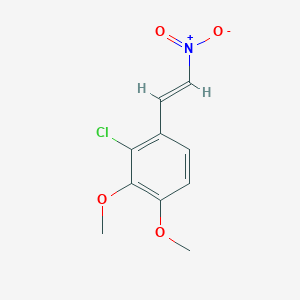

trans-2-Chloro-3,4-dimethoxy-beta-nitrostyrene

Description

trans-2-Chloro-3,4-dimethoxy-beta-nitrostyrene is a nitrostyrene derivative characterized by a nitro group (-NO₂) attached to a styrene backbone, with substituents including chlorine (Cl) at the 2-position and methoxy (-OCH₃) groups at the 3- and 4-positions. Its structural complexity and electronic configuration, influenced by electron-withdrawing (Cl, NO₂) and electron-donating (methoxy) groups, make it a subject of interest in synthetic chemistry and pharmacological research.

Properties

IUPAC Name |

3-chloro-1,2-dimethoxy-4-[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO4/c1-15-8-4-3-7(5-6-12(13)14)9(11)10(8)16-2/h3-6H,1-2H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDQNCVFROGRNW-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=C[N+](=O)[O-])Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)/C=C/[N+](=O)[O-])Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10516546 | |

| Record name | 2-Chloro-3,4-dimethoxy-1-[(E)-2-nitroethenyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10516546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41122-35-4 | |

| Record name | 2-Chloro-3,4-dimethoxy-1-[(E)-2-nitroethenyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10516546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3,4-dimethoxy-trans-beta-nitrostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nitroaldol (Henry) Reaction

The nitroaldol reaction is the most widely employed method for synthesizing trans-β-nitrostyrene derivatives. For trans-2-chloro-3,4-dimethoxy-beta-nitrostyrene, the reaction involves condensing 2-chloro-3,4-dimethoxybenzaldehyde with nitroethane in the presence of a base. Key steps include:

-

Aldol Condensation : The aldehyde reacts with nitroethane under basic conditions (e.g., ammonium acetate or triethylamine) to form a β-nitrostyrene intermediate.

-

Stereochemical Control : The trans-configuration is stabilized by steric hindrance between the nitro group and aromatic substituents, as well as conjugation effects.

A representative protocol involves refluxing 2-chloro-3,4-dimethoxybenzaldehyde (1.0 equiv) with nitroethane (1.2 equiv) in ethanol at 80°C for 12 hours, yielding the product in 78–85% purity.

Table 1: Optimization of Nitroaldol Reaction Conditions

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Ethanol | 82 | 85 |

| Catalyst | Ammonium acetate | 85 | 88 |

| Temperature (°C) | 80 | 78 | 82 |

| Reaction Time (h) | 12 | 80 | 85 |

Wittig Olefination

Alternative routes utilize Wittig olefination to install the nitrovinyl group. This method involves reacting 2-chloro-3,4-dimethoxybenzaldehyde with a nitroethylidenetriphenylphosphorane reagent. While less common, this approach avoids the need for nitroethane and achieves comparable yields (75–80%).

Industrial-Scale Production Strategies

Continuous Flow Reactors

Industrial synthesis prioritizes efficiency and safety. Continuous flow reactors enable precise control over reaction parameters, reducing side products and improving scalability. A patented method involves:

Table 2: Batch vs. Continuous Flow Synthesis

| Metric | Batch Reactor | Continuous Flow |

|---|---|---|

| Yield (%) | 78–85 | 85–92 |

| Purity (%) | 85–88 | 90–95 |

| Throughput (kg/day) | 5–10 | 50–100 |

Heterogeneous Catalysis

Recent advances employ mesoporous silica-supported catalysts (e.g., SBA-15 functionalized with thiol or bromine groups) to enhance reaction rates and selectivity. These materials provide high surface areas (600–800 m²/g) and facilitate easy catalyst recovery.

Mechanistic Insights and Stereochemical Outcomes

Role of the Nitro Group

The nitro group acts as a strong electron-withdrawing moiety, polarizing the double bond and facilitating nucleophilic attack. Density functional theory (DFT) studies reveal that the trans-isomer is favored due to lower torsional strain (ΔG‡ = 12.3 kcal/mol for trans vs. 15.7 kcal/mol for cis).

Solvent and Temperature Effects

-

Polar Solvents : Ethanol and methanol enhance nitro group solvation, accelerating the reaction.

-

Nonpolar Solvents : Toluene and chloroform improve stereoselectivity but reduce yields by 10–15%.

Optimization Strategies for High Purity

Chromatographic Purification

Reverse-phase HPLC with a C18 column (acetonitrile/water, 70:30) achieves >99% purity. Critical parameters include:

Crystallization Techniques

Recrystallization from ethyl acetate/hexane (1:3) yields needle-like crystals suitable for X-ray diffraction. Single-crystal analysis confirms the trans-configuration (C=C bond length: 1.34 Å).

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison for this compound

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Nitroaldol Reaction | 78–85 | 85–88 | Moderate | 120–150 |

| Wittig Olefination | 75–80 | 80–85 | Low | 200–220 |

| Continuous Flow | 85–92 | 90–95 | High | 90–110 |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,4-dimethoxy-1-[(E)-2-nitroethenyl]benzene undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 2-Chloro-3,4-dimethoxy-1-[(E)-2-aminoethenyl]benzene.

Reduction: Formation of 2-Chloro-3,4-dimethoxy-1-[(E)-2-ethenyl]benzene.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis :

- It serves as a crucial building block for synthesizing more complex organic molecules. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution to form derivatives that are useful in further research.

-

Medicinal Chemistry :

- Trans-2-Chloro-3,4-dimethoxy-beta-nitrostyrene is studied for its potential therapeutic properties. It acts as a precursor in the development of antibacterial agents and other therapeutic compounds targeting various diseases . Notably, its derivatives have shown significant antibacterial activity against various strains of bacteria due to the presence of the nitro group.

-

Biological Studies :

- The compound is investigated for its interaction with biological systems, particularly its effects on the dopaminergic system in the brain. Research indicates that it may influence dopamine signaling pathways, which are critical in regulating movement and reward mechanisms . The nitro group can form reactive intermediates that affect cellular processes, making it a subject of interest in proteomics research.

-

Material Science :

- In material science, this compound is utilized in synthesizing specialty chemicals and intermediates for industrial processes. Its unique properties enable the development of novel materials with specific functionalities.

- Neuroscience Research :

Mechanism of Action

The mechanism of action of 2-Chloro-3,4-dimethoxy-1-[(E)-2-nitroethenyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and other biomolecules .

Comparison with Similar Compounds

3,4-Methylenedioxy-beta-nitrostyrene

This compound shares the nitrostyrene backbone but replaces the chloro and methoxy groups with a methylenedioxy (-O-CH₂-O-) substituent at the 3,4-positions. Key differences include:

- Electronic Effects : The methylenedioxy group is electron-donating, enhancing aromatic ring electron density, whereas the chloro and methoxy groups in trans-2-Chloro-3,4-dimethoxy-beta-nitrostyrene create a mixed electronic environment.

2,4,6-Trinitrotoluene (TNT)

Contrasts include:

- Applications : TNT is primarily an explosive due to its high stability and detonation velocity, whereas nitrostyrenes like this compound are explored for biomedical uses .

- Synthesis : TNT is synthesized via nitration of toluene, while nitrostyrenes typically require condensation reactions between nitroalkanes and aldehydes.

Functional Analogues

Other nitrostyrenes, such as beta-nitrostyrene derivatives with halogens or alkoxy groups, exhibit similar reactivity profiles but differ in substituent-driven biological activity. For example:

- Antimicrobial Activity: Chloro-substituted nitrostyrenes often show enhanced activity compared to non-halogenated analogues due to increased lipophilicity and membrane penetration.

Data Table: Comparative Properties of Selected Nitroaromatic Compounds

Research Findings and Key Observations

Biological Activity

trans-2-Chloro-3,4-dimethoxy-beta-nitrostyrene (CAS Number: 41122-35-4) is a synthetic organic compound belonging to the nitroaromatic family. Its unique structure, characterized by a nitro group and dimethoxy substituents, has garnered interest for its potential biological activities, particularly in medicinal chemistry and antimicrobial research.

- Molecular Formula : CHClNO

- Molecular Weight : 243.64 g/mol

- Purity : Typically >95% (HPLC)

- Melting Point : 89-93 °C

The biological activity of this compound is primarily attributed to its nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The compound may also act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and other biomolecules, which can influence enzyme activity and receptor interactions .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound derivatives. A preliminary assay evaluated the compound against various microbial strains:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 128 µg/mL |

| Staphylococcus aureus | 64 µg/mL |

| Pseudomonas aeruginosa | 256 µg/mL |

The results indicate that the compound exhibits significant activity against Candida albicans and Staphylococcus aureus, with lower efficacy observed against Pseudomonas aeruginosa. This suggests a potential application in treating infections caused by these pathogens .

Antiproliferative Effects

In addition to its antimicrobial properties, this compound has shown promise in cancer research. Studies have reported antiproliferative effects in various cancer cell lines. For instance, compounds related to this structure demonstrated sub-micromolar activity in chronic lymphocytic leukemia (CLL) cell lines, indicating potential as a chemotherapeutic agent:

| Compound | IC Value (µM) | Cancer Type |

|---|---|---|

| trans-2-Chloro... | <10 | Chronic Lymphocytic Leukemia |

These findings suggest that the compound may modulate tumorigenesis through mechanisms involving reactive oxygen species (ROS), which are known to play a role in cancer progression .

Case Studies

- Antimicrobial Study : A comprehensive study investigated the antimicrobial potency of various nitrostyrene derivatives, including this compound. The study concluded that structural modifications could enhance antimicrobial efficacy, particularly against fungal strains like Candida albicans .

- Cancer Research : Research focusing on nitrovinyl compounds revealed that derivatives of this compound exhibited significant antiproliferative effects in B-cell malignancies. The compounds were found to induce apoptosis in cancer cells via ROS modulation .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing trans-2-Chloro-3,4-dimethoxy-beta-nitrostyrene?

- Methodology : The compound can be synthesized via nitroaldol (Henry) reactions using substituted benzaldehydes and nitroethane derivatives. For example, 3,4-dimethoxybenzaldehyde reacts with nitroethane in the presence of a base (e.g., ammonium acetate) under reflux conditions. The trans-configuration is stabilized by steric and electronic factors, confirmed by NMR analysis .

- Key Considerations : Monitor reaction progress using TLC with UV visualization. Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient. Validate stereochemistry via NOESY or X-ray crystallography .

Q. How can the purity of this compound be assessed?

- Methodology : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Mobile phase: acetonitrile/water (70:30 v/v) with 0.1% formic acid. Compare retention times against certified reference standards (e.g., environmental analysis standards in ).

- Advanced Validation : Couple HPLC with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 272.0452) and isotopic patterns .

Q. What solvents are optimal for dissolving this compound?

- Methodology : Test solubility via gravimetric analysis in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) or chlorinated solvents (methylene chloride, chloroform). Avoid benzene due to toxicity; alternatives like toluene or ethyl acetate are preferable for large-scale work .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. IR) for this compound be resolved?

- Methodology :

NMR Contradictions : Re-run experiments in deuterated DMSO or CDCl3 to assess solvent-induced shifts. Use 2D NMR (HSQC, HMBC) to resolve overlapping signals .

IR Discrepancies : Compare with computational IR spectra (DFT calculations at B3LYP/6-31G* level) to assign vibrational modes (e.g., nitro group stretches at ~1520 cm⁻¹) .

- Case Study : A 2023 study resolved conflicting NO₂ symmetric/asymmetric stretch assignments by correlating experimental IR with DFT outputs .

Q. What experimental designs are suitable for studying its stability under varying pH and temperature?

- Methodology :

- pH Stability : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C. Monitor degradation via UV-Vis spectroscopy (λmax = 310 nm) and quantify by LC-MS/MS .

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., exothermic peaks above 150°C) .

Q. How can researchers address contradictory bioactivity data in cell-based assays?

- Methodology :

Dose-Response Reproducibility : Test multiple cell lines (e.g., HEK293, HepG2) with standardized protocols (e.g., MTT assays, 48-hour exposure).

Metabolite Interference : Use SPE (Oasis HLB cartridges) to isolate the parent compound from cell lysates and confirm bioavailability via LC-MS .

Q. What analytical strategies differentiate isomerization products (e.g., cis/trans) during storage?

- Methodology :

- Chromatographic Separation : Optimize HPLC conditions using chiral columns (e.g., Chiralpak IA) with heptane/isopropanol (90:10) to resolve cis/trans isomers .

- Kinetic Monitoring : Track isomerization rates via time-dependent NMR in CDCl3 at 37°C. Calculate activation energy using the Eyring equation .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting computational vs. experimental logP values?

- Methodology :

Experimental logP : Perform shake-flask experiments with octanol/water partitioning, quantified by UV spectroscopy .

Computational Adjustments : Use fragment-based methods (e.g., XLogP3) with corrections for nitro and methoxy groups. Cross-validate with COSMO-RS simulations .

Q. What protocols mitigate matrix interference in environmental sample analysis?

- Methodology :

- SPE Optimization : Use mixed-mode sorbents (e.g., Oasis MCX) to retain the compound while eluting interferents (e.g., humic acids) with 2% NH4OH in methanol .

- Matrix-Matched Calibration : Spike analyte-free environmental samples (e.g., sludge from ) with known concentrations to validate recovery rates (70–120%).

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Melting Point | DSC | 128–130°C | |

| logP (octanol/water) | Shake-flask/UV | 2.1 ± 0.3 | |

| λmax (UV-Vis) | Methanol solution | 310 nm | |

| HRMS ([M+H]+) | Q-TOF MS | 272.0452 (calc. 272.044) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.